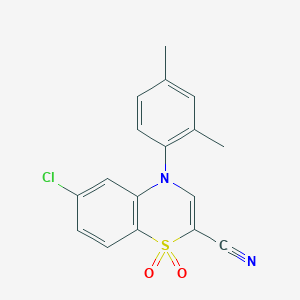

6-chloro-4-(2,4-dimethylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Description

6-Chloro-4-(2,4-dimethylphenyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile is a heterocyclic compound featuring a benzothiazine core substituted with a chlorine atom at position 6, a 2,4-dimethylphenyl group at position 4, and a cyano group at position 2.

However, empirical data on its biological or chemical performance are absent in the provided sources.

Properties

IUPAC Name |

6-chloro-4-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S/c1-11-3-5-15(12(2)7-11)20-10-14(9-19)23(21,22)17-6-4-13(18)8-16(17)20/h3-8,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJMZPARCOQMTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(2,4-dimethylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiazine Core: The initial step involves the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound to form the benzothiazine core.

Introduction of the Chloro Group: Chlorination of the benzothiazine core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzene and a Lewis acid catalyst like aluminum chloride.

Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(2,4-dimethylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether

Biological Activity

6-Chloro-4-(2,4-dimethylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available literature on its biological activity, including synthesis methods, in vitro studies, and potential mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its unique benzothiazine core, which is known for various biological activities. The presence of the chloro and dimethylphenyl groups may influence its pharmacological properties.

Synthesis

Research indicates that compounds with similar structures can be synthesized via various methods, including condensation reactions and cyclization processes. For instance, derivatives of benzothiazole have been synthesized using reactions involving halogenated compounds and thioketones .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazine derivatives. In vitro evaluations have shown that compounds similar to 6-chloro-4-(2,4-dimethylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile exhibit significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 2.12 ± 0.21 | DNA intercalation |

| HCC827 | 5.13 ± 0.97 | Protein kinase inhibition |

| NCI-H358 | 0.85 ± 0.05 | Multikinase inhibition |

These results suggest that the compound may act through multiple mechanisms, including direct interaction with DNA and inhibition of critical signaling pathways involved in tumor growth .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The evaluation was conducted using broth microdilution methods according to CLSI guidelines:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

These findings indicate a promising profile for the compound as a potential antimicrobial agent .

Case Studies

Case Study 1: Anticancer Activity in Lung Cancer Models

In a study evaluating the anticancer activity of benzothiazine derivatives on lung cancer cell lines (A549, HCC827), it was found that these compounds significantly inhibited cell proliferation in both 2D and 3D cultures. The study reported that the most active derivative had an IC50 value of approximately 2 μM against A549 cells .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of related compounds in clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives exhibited MIC values lower than conventional antibiotics, suggesting their potential use in treating resistant strains .

The mechanisms underlying the biological activities of 6-chloro-4-(2,4-dimethylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile are likely multifaceted:

- DNA Binding : Many benzothiazine derivatives interact with DNA through intercalation or groove binding.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-chloro-4-(2,4-dimethylphenyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile with structurally or functionally related compounds, focusing on substitution patterns, molecular properties, and inferred applications.

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure and Electronic Effects: The benzothiazine core in the target compound differs from triazine (e.g., UV absorbers in ) or imidamide (e.g., Amitraz ) backbones. BC60885 , a benzothiazine analog with a 3-chlorophenyl group, lacks the steric bulk of the 2,4-dimethylphenyl substituent in the target compound. This difference may influence solubility and intermolecular interactions.

Substituent Impact: The 2,4-dimethylphenyl group in the target compound and Amitraz introduces steric hindrance and lipophilicity, which could improve membrane permeability in bioactive compounds. However, Amitraz’s imidamide functionality enables metal coordination (e.g., in insecticidal activity), whereas the target compound’s cyano group may participate in hydrogen bonding or dipole interactions. Triazine derivatives prioritize hydroxyl and alkoxy groups for UV absorption, contrasting with the target compound’s electron-withdrawing substituents (CN, Cl, SO₂).

Potential Applications: The target compound’s sulfone and cyano groups align with chemosensor design principles seen in hydrazones , which detect metal ions or anions via coordination. Its structural similarity to BC60884 suggests utility in medicinal chemistry, though specific activity data are lacking. Triazine derivatives and Amitraz demonstrate that aryl substituents (e.g., 2,4-dimethylphenyl) enhance stability and bioactivity, supporting the hypothesis that the target compound may exhibit similar advantages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.